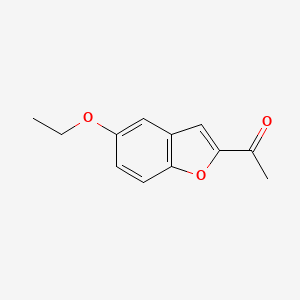

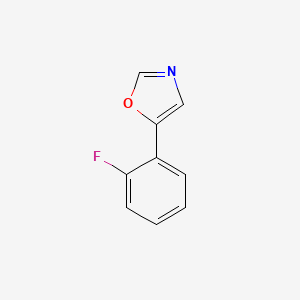

![molecular formula C11H12N2O B3092966 2-cyano-N-[(1S)-1-phenylethyl]acetamide CAS No. 1240041-69-3](/img/structure/B3092966.png)

2-cyano-N-[(1S)-1-phenylethyl]acetamide

Vue d'ensemble

Description

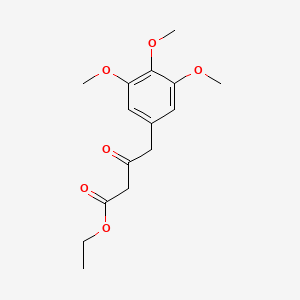

“2-cyano-N-[(1S)-1-phenylethyl]acetamide” is an organic compound. It contains a total of 26 atoms, including 12 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecule contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-cyano-N-[(1S)-1-phenylethyl]acetamide” includes 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Catalysis in Dynamic Kinetic Resolution

This compound plays a crucial role in the Dynamic Kinetic Resolution (DKR) of (±)-1-Phenylethylamine . The DKR process combines enzymatic kinetic resolution with in situ racemization catalyzed by a metal catalyst. This compound is used to synthesize enantiomerically enriched N - [ ( R )- (\u2009+)-1-phenylethyl] amide . The process can achieve a total enantiomeric excess up to 99% .

Recyclable Catalyst

The compound is used in a recyclable palladium catalyst supported on dolomite . The catalyst demonstrated high activity for reactions performed under mild conditions . It could be reused up to 5 cycles after the regeneration step .

Anti-inflammatory and Analgesic Activity

A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . These synthesized phenoxy compounds were examined for their anti-inflammatory and analgesic activities . The results indicated that halogen-containing phenoxy compounds showed promising results .

Pharmaceutical Applications

Enantiomerically pure amines, synthesized using this compound, are important building blocks for the synthesis of molecules with potential biological activity in agrochemistry, pharmaceutical, and fine chemical industries . For example, enantiomerically pure ( S )- Rivastigmine, synthesized using this compound, has been considered a potential agent in drugs for therapy of Alzheimer’s and Parkinson’s diseases .

Chiral Auxiliary and Resolving Agents

Chiral amines, synthesized using this compound, also play an important role as chiral auxiliary and resolving agents .

Medicinal Chemistry

This compound is used in medicinal chemistry for the synthesis of new pharmaceutical compounds . It is used to research the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Mécanisme D'action

Target of Action

It’s structurally related to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans . These enzymes play crucial roles in various biological processes, including neurotransmission and digestion .

Mode of Action

Phenethylamine acts as a positive allosteric modulator on its targets, enhancing their activity

Biochemical Pathways

Phenethylamine, a structurally related compound, is known to be involved in various biological pathways, including neurotransmission

Pharmacokinetics

Related compounds such as etomidate have been found to have large volumes of distribution and are rapidly metabolized by hepatic esterases

Result of Action

Related compounds have been found to exhibit anti-inflammatory and analgesic activities

Propriétés

IUPAC Name |

2-cyano-N-[(1S)-1-phenylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUCBLCIHIKHV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[(1S)-1-phenylethyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

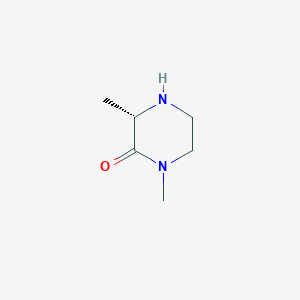

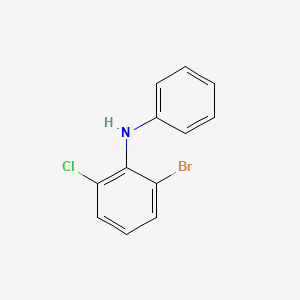

![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)

![(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B3092954.png)